

An In-depth Technical Guide to Barium Azide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Barium azide*

Cat. No.: *B098342*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **barium azide**, detailing its chemical and physical properties, synthesis, handling protocols, and safety information. The information is intended for professionals in research and development who require a thorough understanding of this energetic material.

Introduction

Barium azide, with the chemical formula $\text{Ba}(\text{N}_3)_2$, is an inorganic salt of hydrazoic acid.^[1] It is a white, crystalline solid known for its explosive properties, although it is less sensitive to mechanical shock than other primary explosives like lead azide.^[2] This characteristic, combined with its ability to produce high-purity nitrogen gas upon decomposition, makes it a compound of interest in various specialized applications, including as a precursor for other azide compounds and in vacuum technology.^[3]

Chemical and Physical Properties

Barium azide is a white crystalline solid that is soluble in water.^[4] When dry, it is a high explosive that can be easily ignited and burns vigorously.^[5] Wetting the compound with at least 50% water by mass significantly reduces its sensitivity to shock and heat.^{[5][6]}

Table 1: Physical and Chemical Properties of **Barium Azide**

Property	Value	Source(s)
CAS Number	18810-58-7	[3][4][5]
Molecular Formula	$\text{Ba}(\text{N}_3)_2$ or BaN_6	[3][5]
Molar Mass	221.37 g/mol	[2][3][5]
Appearance	White crystalline solid	[2][3][4]
Odor	Odorless	[2][4]
Density	2.936 g/cm ³	[2][3][7]
Melting Point	126 °C (259 °F; 399 K)	[1][2][3]
Decomposition Temperature	Begins at 160-225 °C	[2][3][7]
Crystal Structure	Monoclinic	[4][7]

Table 2: Solubility of **Barium Azide**

Solvent	Solubility	Temperature	Source(s)
Water	11.5 g/100 mL	0 °C	[1][2]
15.36 g/100 mL	20 °C	[1][2][3]	
24.75 g/100 mL	70 °C	[1][2][7]	
Ethanol	0.017 g/100 mL	16 °C	[1][2]
Acetone	Insoluble	-	[1][3]
Diethyl Ether	Insoluble	-	[1][3]

Experimental Protocols

3.1. Synthesis of **Barium Azide** via Metathesis Reaction

This protocol describes a common laboratory-scale synthesis of **barium azide** from sodium azide and a soluble barium salt.

Materials:

- Sodium azide (NaN_3)
- Barium chloride (BaCl_2) or Barium bromide (BaBr_2)
- Deionized water
- Ethanol

Equipment:

- Glass beakers
- Stirring hot plate and magnetic stir bar
- Filtration apparatus (e.g., Büchner funnel and flask)
- Crystallizing dish
- Vacuum desiccator

Procedure:

- Dissolution: Prepare separate aqueous solutions of sodium azide and the chosen barium salt (e.g., barium chloride) in deionized water.
- Reaction: Slowly add the barium chloride solution to the sodium azide solution with constant stirring. A precipitate of sodium chloride may form. The reaction is as follows: $\text{BaCl}_2 + 2 \text{NaN}_3 \rightarrow \text{Ba}(\text{N}_3)_2 + 2 \text{NaCl}$.^[8]
- Filtration (if necessary): If a precipitate of sodium chloride forms, remove it by filtration.
- Crystallization: Concentrate the resulting **barium azide** solution by gentle heating to encourage crystallization. Allow the solution to cool slowly to form crystals of **barium azide**.
- Isolation: Isolate the **barium azide** crystals by filtration.

- **Washing:** Wash the crystals with a small amount of cold deionized water, followed by ethanol, to remove any remaining impurities.
- **Drying and Storage:** Crucially, do not allow the **barium azide** to fully dry, as it becomes highly explosive.[9] The product should be stored as a slurry with not less than 50% water or dampened with ethanol.[5][9]

3.2. Thermal Decomposition for High-Purity Nitrogen

Barium azide is utilized in vacuum applications to generate high-purity nitrogen gas.

Procedure:

- Place a small, precisely weighed amount of dry **barium azide** in a suitable, heat-resistant container within a vacuum system.
- Evacuate the system to the desired pressure.
- Heat the **barium azide** to its decomposition temperature (above 160 °C).
- The **barium azide** will decompose according to the following reaction, producing elemental barium and nitrogen gas: $Ba(N_3)_2 \rightarrow Ba + 3 N_2$.[3][7]
- The resulting nitrogen gas is of very high purity.[2]

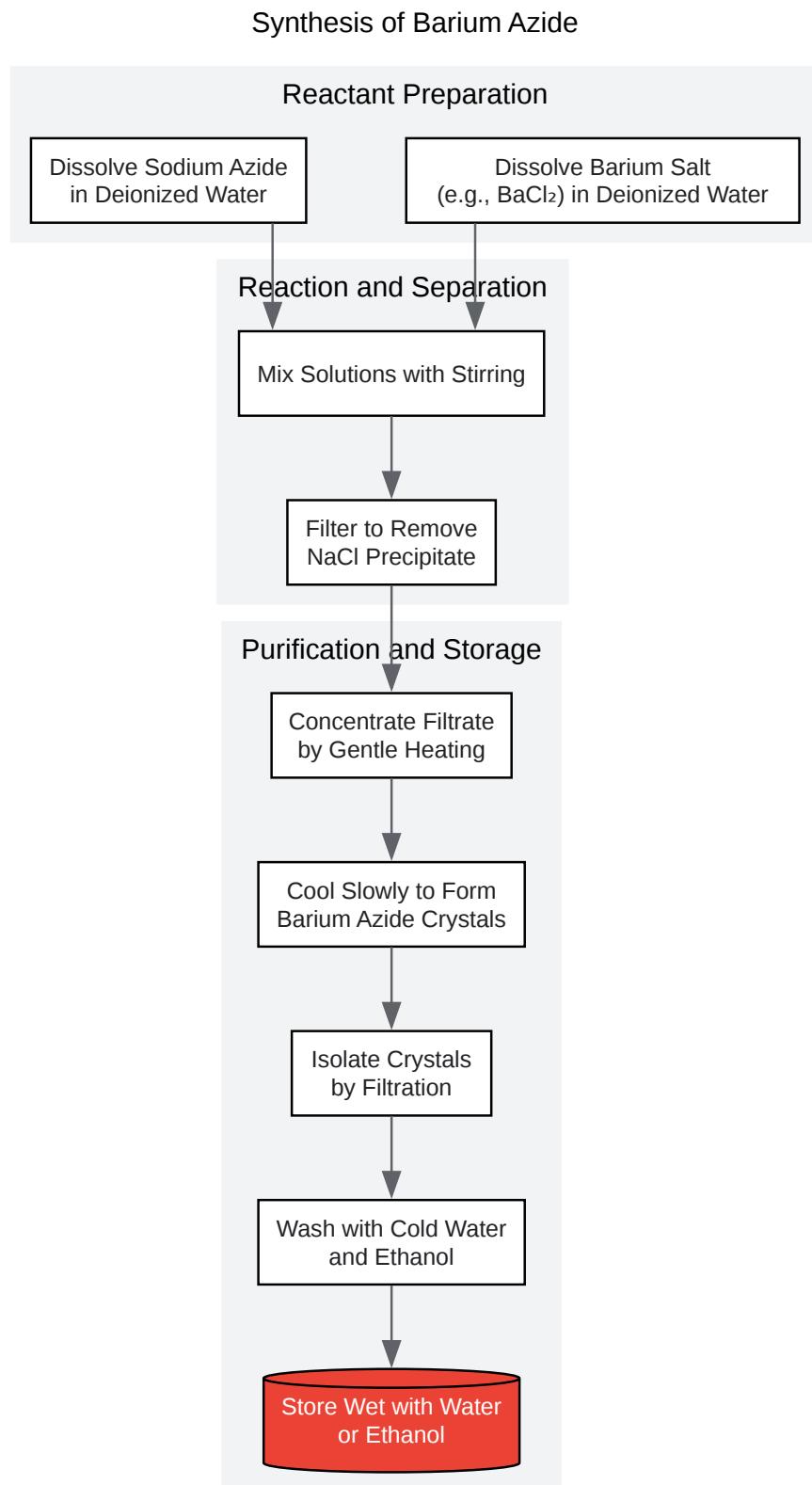
Safety and Handling

Barium azide is a hazardous material and must be handled with extreme caution.

Table 3: Safety Information for **Barium Azide**

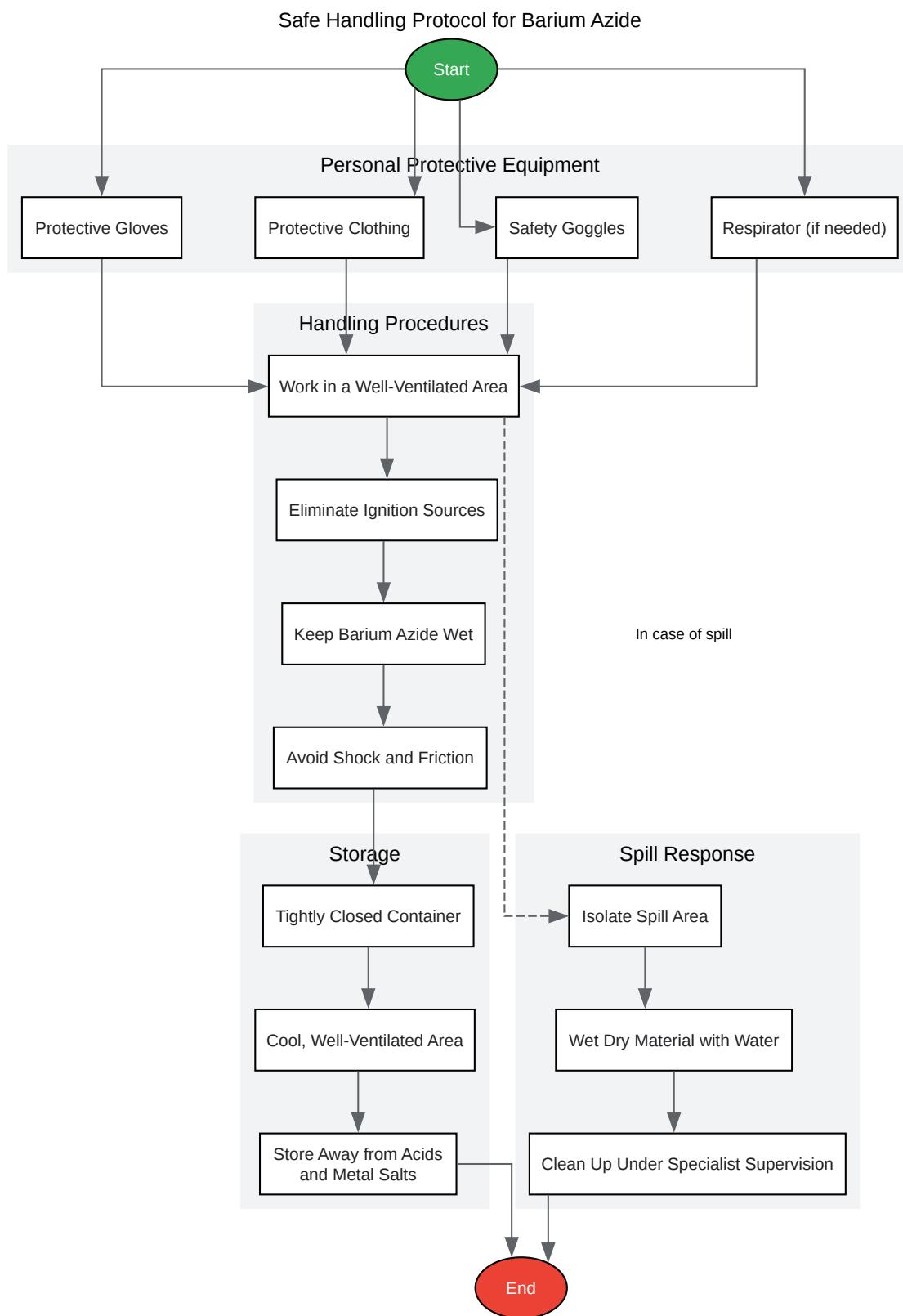
Hazard Category	Description	Source(s)
Explosive Properties	Dry barium azide is a high explosive sensitive to heat, shock, and friction.[4][10] Wetting with at least 50% water reduces sensitivity.[3][5]	
Toxicity	Highly toxic by ingestion. Harmful by inhalation and skin absorption. Targets the heart and nerves.[5][11]	
Flammability	Highly flammable.[4] May ignite on exposure to air.[10]	
Incompatibilities	Incompatible with strong acids and metal salts.[10]	
UN Numbers	UN0224 (dry or wetted with < 50% water), UN1571 (wetted with ≥ 50% water)	[5][11]

Personal Protective Equipment (PPE):


- Wear appropriate protective gloves and clothing to avoid skin contact.[10]
- Use tightly fitting safety goggles.[6]
- In case of potential inhalation, use a full-face respirator.[6]

Handling and Storage:

- Store in tightly closed containers in a cool, well-ventilated area.[10]
- Keep **barium azide** wet to prevent fires and explosions.[10]
- Prohibit all sources of ignition, such as smoking and open flames, in handling and storage areas.[10]


Visualizations

The following diagrams illustrate key workflows related to **barium azide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **barium azide**.

[Click to download full resolution via product page](#)

Caption: Safe handling protocol for **barium azide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Barium azide - Wikipedia [en.wikipedia.org]
- 2. Barium azide - Sciencemadness Wiki [sciencemadness.org]
- 3. Buy Barium azide (EVT-290842) | 18810-58-7 [evitachem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Barium azide | Ba(N₃)₂ | CID 62728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. webqc.org [webqc.org]
- 8. Barium azide | 18810-58-7 | Benchchem [benchchem.com]
- 9. BARIUM AZIDE CAS#: 18810-58-7 [m.chemicalbook.com]
- 10. nj.gov [nj.gov]
- 11. Barium azide - Hazardous Agents | Haz-Map [haz-map.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Barium Azide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b098342#barium-azide-cas-number-and-properties\]](https://www.benchchem.com/product/b098342#barium-azide-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com